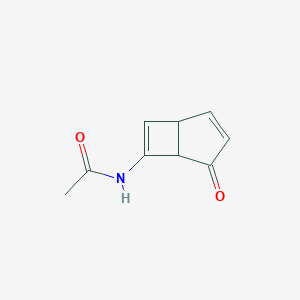
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, also known as ABD, is a bicyclic ketone compound that has gained attention in scientific research due to its potential therapeutic applications. ABD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, this compound has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one in lab experiments is its ability to selectively target certain enzymes and receptors, making it a potentially useful tool for drug discovery. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of this compound may provide insight into its therapeutic potential. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Synthesis Methods
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one can be synthesized through a multistep process, starting with the reaction of cyclopentadiene with maleic anhydride to form endo-3-norbornene-cis-2,3-dicarboxylic anhydride. This intermediate is then reacted with acetic anhydride and ammonia to form this compound.
Scientific Research Applications
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential use in drug discovery, as it has been found to inhibit certain enzymes and receptors.
properties
CAS RN |
122087-86-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-(4-oxo-6-bicyclo[3.2.0]hepta-2,6-dienyl)acetamide |
InChI |
InChI=1S/C9H9NO2/c1-5(11)10-7-4-6-2-3-8(12)9(6)7/h2-4,6,9H,1H3,(H,10,11) |
InChI Key |
KDLXWXGODQFBEC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2C1C(=O)C=C2 |
Canonical SMILES |
CC(=O)NC1=CC2C1C(=O)C=C2 |
synonyms |
7-AABHDO 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, (1R)-isomer 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, (1S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




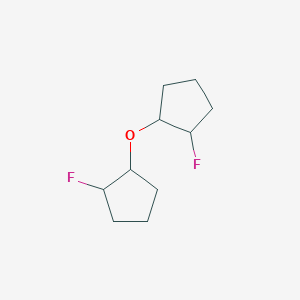

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
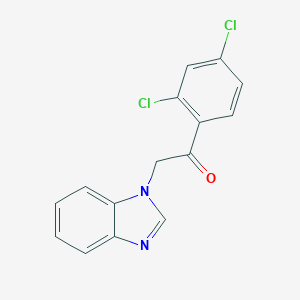
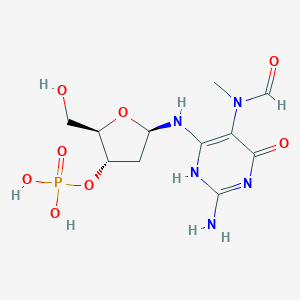
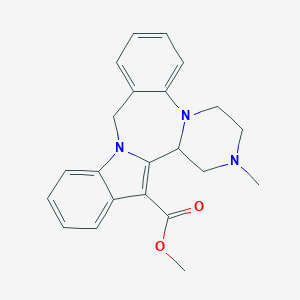
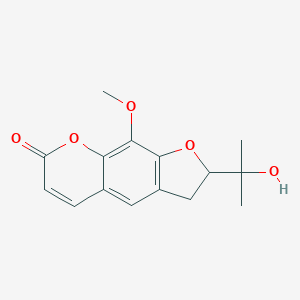

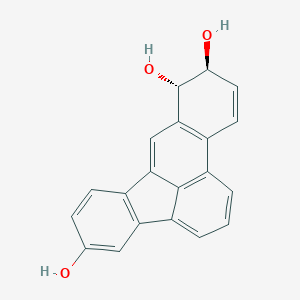


![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)